molecular formula C16H22N2S2 B3050077 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)- CAS No. 23515-03-9

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)-

Cat. No. B3050077
CAS RN: 23515-03-9
M. Wt: 306.5 g/mol
InChI Key: RLAGJAZCYNFGCN-UHFFFAOYSA-N
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Description

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)- is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has been found to have various biochemical and physiological effects, making it a useful tool in scientific research.

Scientific Research Applications

Antimicrobial Properties

The 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione scaffold exhibits antiprotozoal , antibacterial , and antifungal activities. Researchers have known about these properties for several decades. Its effectiveness against various pathogens makes it a valuable candidate for drug development and combating infectious diseases .

Biolabile Prodrugs and Drug Delivery Systems (DDSs)

Due to its high lipid solubility and enzymatic rate of hydrolysis, this versatile heterocycle has found applications in designing biolabile prodrugs . Researchers utilize it in drug delivery systems (DDSs) to enhance drug solubility and bioavailability. Its chemical properties allow for controlled release, making it suitable for targeted drug delivery .

Arteriosclerosis Treatment

The 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione scaffold has been investigated for its potential in treating arteriosclerosis. Its unique structure and pharmacological properties make it an interesting candidate for cardiovascular research .

Antiepileptic Pro-Drugs

Recent reports highlight its application as an antiepileptic pro-drug . Researchers have successfully attached amino acids, peptides, and primary-amine-containing drugs to the THTT moiety, enhancing cellular uptake and improving lipophilicity. This opens up new avenues for antiepileptic drug development .

Synthesis and Spectroscopic Characterization

Understanding the synthesis pathways and spectroscopic characteristics of this compound is crucial. Researchers continue to explore efficient synthetic routes and investigate its behavior under various conditions .

Biological Activity Studies

Researchers study the biological activity of this scaffold extensively. Investigating how the chemical nature of N-substituents influences overall activity and cytotoxicity profiles provides valuable insights for drug design and optimization .

properties

IUPAC Name

3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2S2/c19-16-17(11-14-7-3-1-4-8-14)12-18(13-20-16)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAGJAZCYNFGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CN(C(=S)SC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178083
Record name 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)-

CAS RN

23515-03-9
Record name 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023515039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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